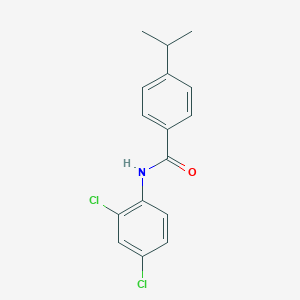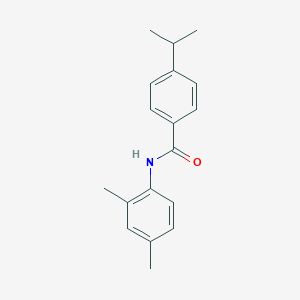
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research applications. MPB is a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes, including acid-base balance, respiration, and ion transport.
Mecanismo De Acción
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide and water to bicarbonate and hydrogen ions, leading to a decrease in the activity of carbonic anhydrase. This inhibition can have various effects on physiological processes, including a decrease in acid secretion in the stomach and an increase in bicarbonate secretion in the pancreas.
Biochemical and physiological effects:
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in different systems. In the digestive system, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to decrease acid secretion in the stomach, which can be beneficial in the treatment of gastric ulcers. In the respiratory system, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to increase the excretion of bicarbonate ions, which can be beneficial in the treatment of respiratory acidosis. In the nervous system, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have anxiolytic effects, which can be beneficial in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide does have some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its specificity for carbonic anhydrase can be a limitation in experiments where other enzymes may also be involved.
Direcciones Futuras
There are several future directions for research on 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide. One area of research could be the development of more specific inhibitors of carbonic anhydrase that can target specific isoforms of the enzyme. Another area of research could be the investigation of the effects of 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide on other physiological processes beyond acid-base balance, respiration, and ion transport. Finally, the use of 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide in the treatment of various diseases, such as gastric ulcers and anxiety disorders, could also be an area of future research.
Conclusion:
In conclusion, 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide is a sulfonamide compound that has been widely used in scientific research applications due to its potent inhibition of carbonic anhydrase. It has several advantages for lab experiments, including its potency and ease of synthesis, but also has some limitations, including its toxicity at high concentrations. Future research on 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide could focus on the development of more specific inhibitors of carbonic anhydrase, investigation of its effects on other physiological processes, and its use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 4-methyl-2-nitrobenzenesulfonamide with 2-pyridinecarboxaldehyde in the presence of sodium methoxide. The resulting product is then reduced with sodium borohydride to yield 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide. This synthesis method has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been widely used in scientific research applications due to its potent inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and hydrogen ions. 4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been used to study the role of carbonic anhydrase in various physiological processes, including acid-base balance, respiration, and ion transport.
Propiedades
Fórmula molecular |
C15H18N2O3S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-methyl-2-propoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-3-10-20-13-11-12(2)7-8-14(13)21(18,19)17-15-6-4-5-9-16-15/h4-9,11H,3,10H2,1-2H3,(H,16,17) |
Clave InChI |
RZVPQJHIHIEUOT-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canónico |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



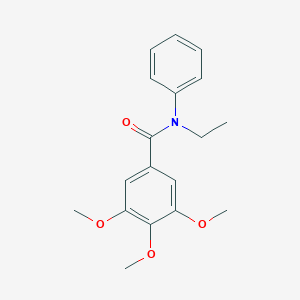
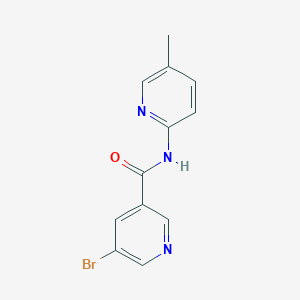
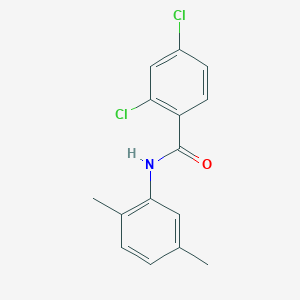
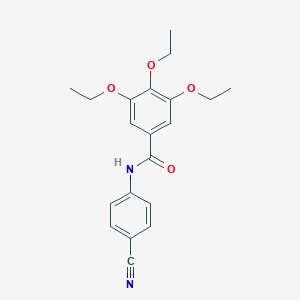
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)


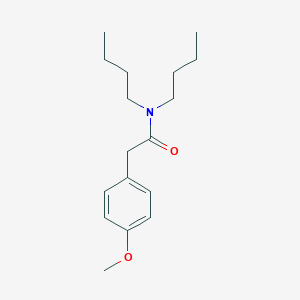
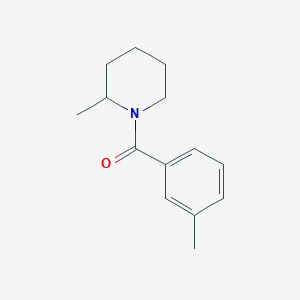


![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
